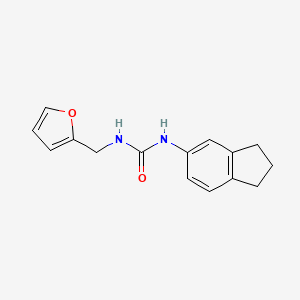![molecular formula C15H19N3OS B4838681 (3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B4838681.png)
(3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone
説明
(3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-385 and is a selective antagonist of the gonadotropin-releasing hormone receptor.
作用機序
The mechanism of action of (3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone involves the inhibition of the gonadotropin-releasing hormone receptor, which leads to a decrease in the production of luteinizing hormone and follicle-stimulating hormone. This, in turn, leads to a decrease in the production of estrogen and testosterone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in the levels of estrogen and testosterone, which can lead to a reduction in the size of hormone-dependent tumors. It can also result in the suppression of ovulation and the reduction of menstrual bleeding in women with endometriosis.
実験室実験の利点と制限
One advantage of using (3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone in lab experiments is its high selectivity for the gonadotropin-releasing hormone receptor, which reduces the risk of off-target effects. However, a limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on (3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone. One direction is to investigate its potential as a therapy for other hormone-dependent diseases, such as ovarian cancer and testicular cancer. Another direction is to develop more potent and selective antagonists of the gonadotropin-releasing hormone receptor. Additionally, research could focus on improving the solubility of this compound to improve its efficacy in vivo.
科学的研究の応用
(3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone has been studied for its potential applications in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis. It has also been investigated as a potential therapy for uterine fibroids and polycystic ovary syndrome.
特性
IUPAC Name |
(3-methylthiophen-2-yl)-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-5-8-20-15(11)14(19)12-3-2-7-18(9-12)10-13-4-6-16-17-13/h4-6,8,12H,2-3,7,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKPIUAHOWXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4838602.png)

![6-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4838612.png)

![1-[4-(acetylamino)phenyl]-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4838654.png)
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4838655.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4838660.png)
![N-(2-ethylphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4838677.png)
![5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4838679.png)
![(3aR,7aS)-2-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4838683.png)
![7,7-dimethyl-2-phenyl-1-(2-phenylethyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4838685.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4838692.png)
amine dihydrochloride](/img/structure/B4838697.png)

